molecular formula C9H6N2O B1465183 2,7-Naphthyridine-1-carbaldehyde CAS No. 2231673-90-6

2,7-Naphthyridine-1-carbaldehyde

Cat. No.: B1465183
CAS No.: 2231673-90-6
M. Wt: 158.16 g/mol
InChI Key: CSLUPQINNRNNCA-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-1-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of two nitrogen atoms in the pyridine ring system and an aldehyde functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Naphthyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Naphthyridine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2,7-Naphthyridine-1-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes two nitrogen atoms in a naphthyridine framework and an aldehyde group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its ability to interact with various biological targets positions it as a promising candidate for therapeutic applications.

This compound (CAS No. 2231673-90-6) is known for its distinct chemical reactivity due to the presence of the aldehyde functional group. It can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols. These reactions are critical for its synthesis and functionalization in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit essential enzymes in microbial cells, leading to cell death. The specific mechanism may involve the disruption of metabolic pathways crucial for microbial survival.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of cell signaling pathways that control cell proliferation and survival. For instance, the compound has been reported to affect the phosphorylation status of key proteins involved in apoptosis and cell cycle regulation .

Cytotoxicity Studies

In a notable study, cytotoxic effects of this compound were assessed against various cancer cell lines. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cell death. The IC50 values varied among different cell lines, indicating selective toxicity that could be harnessed for targeted cancer therapies .

Cell Line IC50 (µM)
HeLa15
MCF-725
A54930

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance, further supporting its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example:

  • Antimicrobial Activity : Inhibition of essential enzymes disrupts metabolic processes in bacteria.
  • Anticancer Activity : Induction of apoptosis may occur through interactions with signaling pathways such as NF-kappaB and p53 .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds within the naphthyridine family:

Compound Biological Activity Unique Features
1,5-NaphthyridineAntimicrobial; less potent than 2,7-naphthyridineDifferent substitution pattern
1,8-NaphthyridineAnticancer; used in drug designKnown for different reactivity
1,6-NaphthyridineAnticancer; similar structural featuresFocus on functionalized derivatives

Properties

IUPAC Name

2,7-naphthyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-9-8-5-10-3-1-7(8)2-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLUPQINNRNNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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